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Executive Summary
The SET domain-containing 2 (Set2, or its human homolog SETD2) protein is a highly

conserved histone methyltransferase critical for maintaining transcriptional fidelity and genomic

stability. As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36

(H3K36me3) in mammals, SETD2 plays a pivotal role in a multitude of cellular processes,

including transcriptional elongation, DNA repair, and alternative splicing.[1] Its activity is tightly

coupled to active transcription through a direct interaction with the elongating RNA polymerase

II complex. Dysregulation of SETD2 is increasingly implicated in various pathologies, including

a range of cancers and neurodevelopmental disorders, making it a subject of intense research

and a potential target for therapeutic intervention.[2][3][4] This document provides a

comprehensive technical overview of the core function, mechanism, and regulation of

Set2/SETD2, supplemented with quantitative data, detailed experimental protocols, and

pathway visualizations.

Core Function and Molecular Mechanism
Set2 is a histone methyltransferase whose primary function is to catalyze the transfer of methyl

groups from the donor molecule S-adenosylmethionine (SAM) to the ε-amino group of lysine 36

on histone H3.[5] Set2 is capable of mono-, di-, and tri-methylation of H3K36, with H3K36me3

being a hallmark of actively transcribed gene bodies.[6][7]
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The catalytic activity of Set2 is inextricably linked to the process of transcription elongation.

This coupling is achieved through the direct interaction of Set2 with the C-terminal domain

(CTD) of the largest subunit of RNA polymerase II (RNAPII).[7] Specifically, a conserved region

within Set2 known as the Set2-Rpb1 Interacting (SRI) domain recognizes and binds with high

affinity to the CTD of RNAPII when it is dually phosphorylated on serine 2 and serine 5 of its

heptapeptide repeats—a modification pattern characteristic of the elongating form of the

polymerase.

This recruitment mechanism ensures that H3K36 methylation is precisely deposited on

nucleosomes within the coding regions of actively transcribed genes, in the wake of the

transcribing polymerase.[8]

The primary consequence of Set2-mediated H3K36 methylation is the establishment of a

chromatin environment that suppresses spurious or "cryptic" transcription initiation from within

gene bodies.[8] This is achieved principally through the recruitment of the Rpd3S histone

deacetylase (HDAC) complex.[6][8] The Eaf3 subunit of the Rpd3S complex contains a

chromodomain that specifically recognizes and binds to di- and tri-methylated H3K36.[6] Once

recruited, Rpd3S deacetylates surrounding histones, leading to a more compact and

transcriptionally repressive chromatin state that prevents the inappropriate binding of the

transcription machinery.[6][8] Furthermore, H3K36 methylation by Set2 also functions to

suppress the exchange of histones over coding regions, further contributing to the maintenance

of transcriptional accuracy.[6]
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Set2-mediated pathway for maintaining transcriptional fidelity.
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Quantitative Analysis of SETD2 Activity
The enzymatic activity and binding interactions of Set2/SETD2 have been characterized,

providing quantitative insights into its function. These parameters are crucial for designing

biochemical and cellular assays and for the development of potential inhibitors.
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Parameter
Substrate/Part
ner

Value Notes Reference

Michaelis

Constant (KM)

H3K36 Peptide

(for SAM)
~65 µM

Represents the

substrate

concentration at

which the

reaction rate is

half of Vmax.

Determined for

the human

SETD2 catalytic

domain.

[8]

Catalytic Rate

(kcat)
Nucleosome

Not explicitly

stated

A full kinetic

characterization

has been

performed,

enabling inhibitor

screening. The

rate is

significantly

enhanced on a

"super-substrate"

peptide primarily

through an

increase in kcat.

[5]

Catalytic

Efficiency

(kcat/KM)

Nucleosome
Not explicitly

stated

This value

represents the

overall efficiency

of the enzyme. A

comprehensive

kinetic

characterization

is available in the

cited literature.

[5]
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Binding Affinity

(Kd)

Phosphorylated

RNAPII CTD
High Affinity

The SRI domain

of Set2 binds

specifically and

with high affinity

to dually

(Ser2/Ser5)

phosphorylated

CTD repeats. A

specific Kd value

is not reported in

the abstracts.

Binding Affinity

(Kd)

Wild-Type

Nucleosome

Transient

Interaction

Cryo-EM studies

suggest that the

association of

human SETD2

with a wild-type

nucleosome is

dynamic and

transient, which

may be critical

for its regulation.

Biological Roles and Disease Relevance
The function of Set2/SETD2 extends beyond the prevention of cryptic transcription. The

H3K36me3 mark it deposits serves as a platform for the recruitment of various effector proteins

involved in:

DNA Mismatch Repair: H3K36me3 is recognized by the MutSα complex, linking chromatin

status to DNA repair and helping to maintain genome integrity.

Alternative Splicing: SETD2-mediated methylation can influence the recruitment of splicing

factors, thereby regulating the processing of pre-mRNA.[1]

Immune System Development: SETD2 is essential for the proper development,

differentiation, and function of both innate and adaptive immune cells.[1]
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Given its central role in maintaining genomic and transcriptomic integrity, it is not surprising that

mutations and inactivation of SETD2 are frequently observed in human diseases.

Cancer: Loss-of-function mutations in SETD2 are prevalent in various malignancies, most

notably clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently

mutated genes.[3][4] Inactivation of SETD2 is also found in gliomas, leukemias, and other

solid tumors.[4]

Neurodevelopmental Disorders: Germline mutations in SETD2 are associated with

neurodevelopmental disorders characterized by intellectual disability, overgrowth, and

hypotonia.[2]

Experimental Protocols
Studying the function of Set2/SETD2 requires a combination of biochemical and cellular

assays. Below are detailed protocols for two key experimental approaches.

In Vitro Histone Methyltransferase (HMT) Assay
This protocol outlines a radioactivity-based assay to measure the enzymatic activity of

recombinant Set2/SETD2 on nucleosomal substrates.

A. Materials and Reagents:

Recombinant purified Set2/SETD2 enzyme.

Recombinant nucleosomes (e.g., from HeLa or Xenopus).

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

Stop Solution: 8 M Guanidinium-HCl.

Scintillation vials and scintillation fluid.

Phosphocellulose filter paper.
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Wash Buffer: 50 mM Sodium Bicarbonate, pH 9.0.

B. Protocol:

Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. For a 25

µL reaction, combine:

5 µL of 5X HMT Assay Buffer.

2 µg of recombinant nucleosomes (substrate).

1 µCi of [3H]-SAM.

100-500 ng of recombinant Set2/SETD2 enzyme.

Nuclease-free water to a final volume of 25 µL.

Include a no-enzyme control reaction.

Incubation: Incubate the reactions at 30°C for 60 minutes.

Stopping the Reaction: Spot 20 µL of each reaction mixture onto a piece of phosphocellulose

filter paper.

Washing:

Air-dry the filter paper for 10 minutes.

Wash the filter paper 3 times for 5 minutes each in 50 mL of Wash Buffer with gentle

agitation. This removes unincorporated [3H]-SAM.

Perform a final rinse with 100% ethanol and let the paper air dry completely.

Quantification:

Place the dried filter paper spot into a scintillation vial.

Add 5 mL of scintillation fluid.
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Measure the incorporated radioactivity using a scintillation counter (counts per minute,

CPM).

Enzyme activity can be calculated by comparing the CPM of the enzyme-containing

samples to the no-enzyme control.

Chromatin Immunoprecipitation (ChIP) for H3K36me3
This protocol details the steps to assess the genomic localization of the Set2-deposited

H3K36me3 mark in cultured cells.
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Cell Preparation & Cross-linking

Chromatin Preparation

Immunoprecipitation

DNA Purification & Analysis

1. Culture Cells

2. Cross-link Proteins to DNA
(Formaldehyde)

3. Quench Cross-linking
(Glycine)

4. Cell Lysis

5. Chromatin Shearing
(Sonication or Enzymatic Digestion)

6. Clarify Lysate
(Centrifugation)

7. Immunoprecipitate
(with anti-H3K36me3 Ab)

8. Capture Immune Complexes
(Protein A/G beads)

9. Wash Beads

10. Elute & Reverse Cross-links

11. Purify DNA

12. Analyze DNA
(qPCR or Sequencing)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and
SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Median kcat/KM number for the entire data set - Generic - BNID 111412
[bionumbers.hms.harvard.edu]

3. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine
methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing
oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]

7. jackwestin.com [jackwestin.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Function and Regulation of Set2/SETD2 Histone
Methyltransferase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193563#what-is-the-function-of-set2-histone-
methyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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